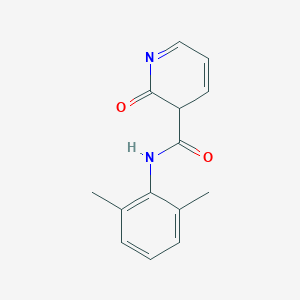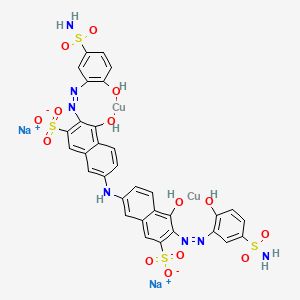![molecular formula C17H26O11 B14781815 methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)
methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Shanzhiside methyl ester is an iridoid glycoside compound isolated from the plant Gardenia jasminoides. It is known for its potent anti-inflammatory properties and has been studied for its potential therapeutic effects, particularly in the context of depression and inflammation .
準備方法
Synthetic Routes and Reaction Conditions: Shanzhiside methyl ester can be synthesized through various methods, including high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC). These methods involve the isolation and purification of the compound from plant extracts, followed by validation through spectral analysis .
Industrial Production Methods: Industrial production of shanzhiside methyl ester typically involves the extraction of the compound from plants such as Lamiophlomis rotata and Barleria prionitis. The process includes the use of solvents like methanol and chloroform in specific proportions to isolate and purify the compound .
化学反応の分析
Types of Reactions: Shanzhiside methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and solvents like methanol and chloroform. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include modified iridoid glycosides with enhanced biological activities. These products are often used in further research and development of therapeutic agents .
科学的研究の応用
Shanzhiside methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in chromatographic methods for the identification and quantification of iridoid glycosides in plant extracts
Biology: The compound has been studied for its anti-inflammatory and antioxidant properties, making it a valuable tool in biological research
Medicine: Shanzhiside methyl ester has shown potential in treating depression by inhibiting inflammation via the miRNA-155-5p/SOCS1 axis. .
Industry: The compound is used in the quality control of herbal medicines and supplements, ensuring the consistency and efficacy of these products
作用機序
Shanzhiside methyl ester exerts its effects primarily through its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by targeting the SOCS1/JAK2/STAT3 signaling pathway . Additionally, it has been shown to upregulate pituitary adenylate cyclase-activating polypeptide (PACAP) expression in the hippocampus, contributing to its antidepressant effects .
類似化合物との比較
Shanzhiside methyl ester is unique among iridoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:
8-O-acetylshanzhiside methyl ester: Another iridoid glycoside with similar anti-inflammatory properties.
Sesamoside: Known for its antioxidant capacity and presence in plants like Lamiophlomis rotata
These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials.
特性
分子式 |
C17H26O11 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O11/c1-17(24)3-7(19)9-6(14(23)25-2)5-26-15(10(9)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5,7-13,15-16,18-22,24H,3-4H2,1-2H3/t7?,8?,9?,10?,11?,12?,13?,15?,16?,17-/m0/s1 |
InChIキー |
KKSYAZCUYVRKML-UWVIJCLTSA-N |
異性体SMILES |
C[C@@]1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O |
正規SMILES |
CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromo-2-fluorophenyl)methyl]-3-methyl-6-phenylthiazinane 1,1-dioxide](/img/structure/B14781740.png)
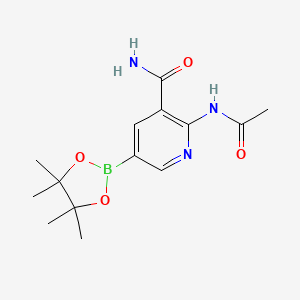
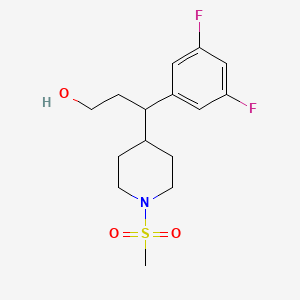
![2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781755.png)
![[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14781762.png)
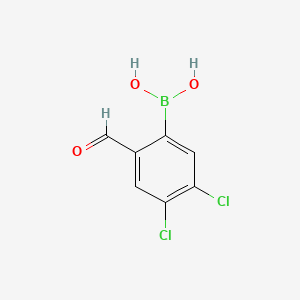
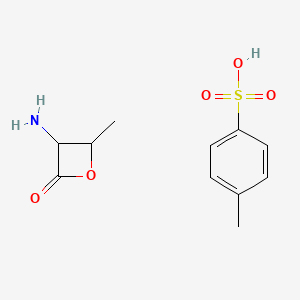
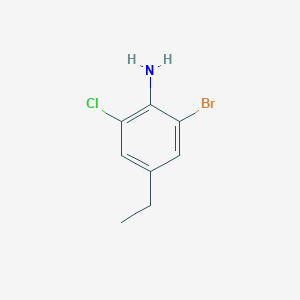
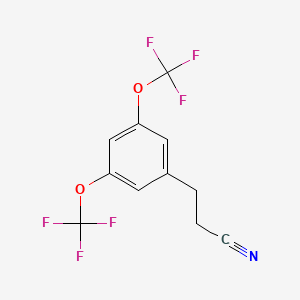

![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
